Didemnaketal A Didemnaketal A Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate is a natural product found in Didemnum with data available.
Brand Name: Vulcanchem
CAS No.: 135257-49-7
VCID: VC21181868
InChI: InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+
SMILES: CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C
Molecular Formula: C45H74O14
Molecular Weight: 825 g/mol

Didemnaketal A

CAS No.: 135257-49-7

Cat. No.: VC21181868

Molecular Formula: C45H74O14

Molecular Weight: 825 g/mol

* For research use only. Not for human or veterinary use.

Didemnaketal A - 135257-49-7

Specification

CAS No. 135257-49-7
Molecular Formula C45H74O14
Molecular Weight 825 g/mol
IUPAC Name methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate
Standard InChI InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+
Standard InChI Key MDOBHPCVWZRBNM-RWPZCVJISA-N
Isomeric SMILES CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C
SMILES CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C
Canonical SMILES CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C

Introduction

Chemical Structure and Properties of Didemnaketal A

Structural Elucidation

Didemnaketal A possesses a complex spiroketal framework that features multiple stereocenters and oxygenated functionalities. Unlike some of its congeners, Didemnaketal A arose through oxidation and methanolysis processes of Didemnaketal C during extended storage in methanol . This transformation highlights the chemical reactivity of these compounds and their susceptibility to environmental conditions during isolation procedures.

Structural Comparison with Other Didemnaketals

Table 1: Structural Comparison of Didemnaketal A with Other Family Members

CompoundTerminal GroupC-2 PositionSpecial FeaturesMolecular FormulaOther Distinctive Features
Didemnaketal AMethyl esterMethyl groupSpiroketal coreC₄₆H₇₄O₁₆ (approximate)Result of oxidation/methanolysis of Didemnaketal C
Didemnaketal BMethyl esterMethyl groupSpiroketal coreC₄₆H₇₄O₁₆ (approximate)Potent HIV-1 protease inhibitory activity
Didemnaketal FMethyl ketoneDisubstituted double bondSpiroketal/hemiketalC₄₅H₇₂O₁₅Lacks terminal methyl ester at C-1
Didemnaketal GMethyl ketoneSecondary alcohol at C-3Spiroketal/hemiketalC₄₄H₇₃O₁₆Secondary alcohol instead of double bond

Isolation and Characterization Methods

Source Organisms

Didemnaketal A has been isolated from marine ascidians of the genus Didemnum collected from diverse geographical locations. While earlier collections focused on specimens from Palau, more recent investigations have examined Red Sea specimens, expanding our understanding of the distribution and chemical diversity of these compounds . The ecological role of these compounds in the producing organisms remains an active area of investigation.

Extraction and Purification Techniques

The isolation of Didemnaketal A typically involves a multi-step process beginning with organic solvent extraction of the ascidian biomass. Subsequent chromatographic fractionation using techniques such as normal-phase silica gel chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC are employed to achieve purification . The isolation process requires careful handling to prevent degradation or transformation of these structurally complex natural products.

Spectroscopic Characterization

The structural elucidation of Didemnaketal A relies heavily on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, provides crucial information about carbon connectivity and stereochemical relationships . High-resolution mass spectrometry confirms molecular formula through accurate mass determination. Additionally, infrared spectroscopy helps identify functional groups, while optical rotation measurements assist in establishing absolute configuration.

Biological Activities

HIV-1 Protease Inhibition

One of the most significant biological activities associated with the didemnaketal family is inhibition of HIV-1 protease. Didemnaketal B has demonstrated potent activity in this regard, suggesting that Didemnaketal A may possess similar properties due to structural similarities . This activity positions didemnaketals as potential leads for antiviral drug development, particularly against HIV infection.

Cytotoxic and Antiproliferative Effects

Similar to other members of its family, Didemnaketal A likely exhibits cytotoxic and antiproliferative activities against various cancer cell lines. For comparison, Didemnaketals F and G have shown moderate activity against HeLa cells with IC₅₀ values of 49.9 and 14.0 μM, respectively . This suggests potential applications in cancer research, though specific data for Didemnaketal A awaits further investigation.

Antimicrobial Properties

Table 2: Comparative Antimicrobial Activity of Didemnaketals

CompoundTest OrganismActivity LevelInhibition Zone (mm)Concentration Tested
Didemnaketal ANot specifically reported
Didemnaketal FE. coliPotent20100 μg/disc
Didemnaketal FC. albicansPotent24100 μg/disc
Didemnaketal GC. albicansModerate17100 μg/disc

Based on the antimicrobial activity observed in other didemnaketal compounds, particularly against Escherichia coli and Candida albicans, Didemnaketal A may possess similar properties, though specific data remains to be reported .

Synthesis and Structure Revision Studies

Structure Revision Considerations

The absolute configuration of Didemnaketal A, like other members of its family, requires careful determination. For instance, the total synthesis and subsequent NMR comparison of proposed structures for Didemnaketal B revealed discrepancies that necessitated structure revision . This highlights the challenges in determining the stereochemical complexity of these natural products and suggests that similar revisions may be needed for Didemnaketal A as research progresses.

Synthetic Intermediates and Derivatives

Research into synthetic approaches for didemnaketal analogues has included the construction of intermediates such as (+)-(3R,5R,6R)-5,6-dihydroxy-3,7-dimethyl-octanal and (−)-(3S,5S,6S)-5,6-dihydroxy-3,7-dimethyl-octanal derivatives . These studies provide valuable insights into potential synthetic routes for accessing Didemnaketal A and related structures, while also enabling the development of structural analogues with potentially improved pharmacological profiles.

Future Research Directions

Structure-Activity Relationship Studies

Given the biological potential of Didemnaketal A, particularly its presumed HIV-1 protease inhibitory activity, detailed structure-activity relationship studies represent an important future direction. These investigations would identify key structural features responsible for biological activity and guide the development of simplified analogues with improved pharmacological properties.

Biosynthetic Investigations

The biosynthetic origin of Didemnaketal A remains incompletely understood. Future research could explore the enzymatic pathways responsible for producing these complex molecules, potentially identifying novel biosynthetic enzymes with applications in chemoenzymatic synthesis. Additionally, understanding whether these compounds are produced by the ascidian itself or by associated microorganisms could provide insights into sustainable production methods.

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